

Application Note: Strategic Functionalization of 4-Borono-2,6-difluorobenzoic Acid

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Compound of Interest

Compound Name: 4-Borono-2,6-difluorobenzoic acid

CAS No.: 1029716-94-6

Cat. No.: B1442996

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Executive Summary

This guide details the synthetic handling of **4-Borono-2,6-difluorobenzoic acid** (CAS: 850568-76-2). While this scaffold offers a high-value "privileged structure" for medicinal chemistry—imparting metabolic stability, lipophilicity modulation, and conformational restriction—it presents two distinct antagonistic challenges:

- **Electronic Instability:** The electron-deficient 2,6-difluorophenyl ring renders the boronic acid moiety highly susceptible to hydrolytic protodeboronation under standard basic coupling conditions.
- **Steric Hindrance:** The ortho-fluorines create a significant steric blockade around the carboxylic acid, causing standard amide coupling reagents (e.g., EDC/NHS) to fail or proceed with poor kinetics.

This protocol provides a field-proven workflow to overcome these barriers, utilizing anhydrous cross-coupling systems and acyl-fluoride activation strategies.

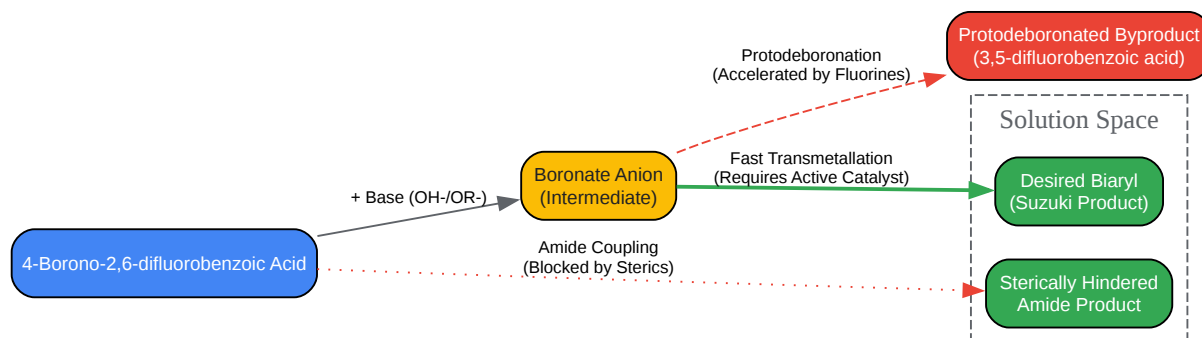
Molecular Architecture & Reactivity Profile

To successfully utilize this building block, one must understand the "Push-Pull" conflict inherent in its structure.

- The Fluorine Effect (Electronic): The fluorine atoms at positions 2 and 6 are strongly electron-withdrawing. This pulls electron density away from the carbon-boron bond. In the presence of a base (hydroxide or alkoxide), the boronic acid forms a boronate anion that is thermodynamically predisposed to release the boron group and replace it with a proton (Protodeboronation), destroying the functionality.[1]
- The Ortho-Effect (Steric): The Van der Waals radii of the fluorine atoms shield the carbonyl carbon. Nucleophilic attack by amines (for amide coupling) is kinetically retarded.

Visualization: The Reactivity-Stability Paradox

The following diagram illustrates the competing pathways that must be managed.



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Figure 1: The kinetic competition between productive cross-coupling and destructive protodeboronation, alongside the steric barrier to amidation.[2]

Critical Workflow 1: The "Protection-First" Strategy

Because the boronic acid is sensitive to the basic conditions often required to force the amide coupling, it is highly recommended to protect the boron moiety as a pinacol ester before attempting modifications to the carboxylic acid.

Protocol A: Rapid Pinacol Esterification

This step converts the sensitive boronic acid into a robust boronate ester (Bpin), which is significantly more stable to the subsequent amidation conditions.

Reagents:

- **4-Borono-2,6-difluorobenzoic acid** (1.0 equiv)
- Pinacol (1.2 equiv)
- MgSO₄ (anhydrous, 2.0 equiv)
- Solvent: 2-MeTHF or Dichloromethane (DCM)

Procedure:

- Dissolve the starting acid in 2-MeTHF (0.2 M).
- Add Pinacol and anhydrous MgSO₄.
- Stir at Room Temperature (RT) for 4–6 hours. Note: No acid catalysis is usually needed due to the acidity of the boronic acid itself.
- Filter off MgSO₄ and concentrate.
- Validation: Check via ¹H NMR. The disappearance of the broad B(OH)₂ peaks and appearance of the singlet at ~1.3 ppm (12H) confirms conversion.

Critical Workflow 2: Overcoming Steric Hindrance (Amide Coupling)

Standard coupling reagents (EDC, HATU) often result in low yields or racemization due to the prolonged reaction times required to breach the steric wall of the 2,6-difluoro system.

The Solution: Acyl Fluorides. Acyl fluorides are highly reactive yet stable enough to handle. They are smaller than active esters (OBt/OAt), allowing the amine to penetrate the steric shield of the ortho-fluorines.

Protocol B: Acyl Fluoride Mediated Coupling

Reagents:

- Bpin-protected Benzoic Acid (from Protocol A)
- Amine partner (1.1 equiv)
- TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) (1.2 equiv) or Cyanuric Fluoride.
- Base: DIPEA (2.5 equiv)
- Solvent: DCM or DMF (anhydrous)

Step-by-Step:

- Activation: Dissolve the Bpin-benzoic acid in dry DCM under N₂. Add DIPEA followed by TFFH. Stir for 30 minutes at 0°C.
 - Mechanism:[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#) This generates the acid fluoride in situ.[\[8\]](#)
- Coupling: Add the amine partner dropwise.
- Reaction: Allow to warm to RT and stir for 2–12 hours.
- Workup: Quench with saturated NaHCO₃. Extract with EtOAc.
- Why this works: The C-F bond in the acyl fluoride is highly electrophilic but the small atomic radius of fluorine minimizes steric clash during the tetrahedral intermediate formation.

Critical Workflow 3: The Suzuki-Miyaura Cross-Coupling

When coupling the boronate ester (or acid) to an aryl halide, you must prevent protodeboronation.^[6] The electron-deficient ring facilitates the cleavage of the C-B bond by water/base.

The Golden Rule: Avoid aqueous bases if possible. Use anhydrous conditions with weak bases.

Protocol C: Anhydrous "High-Speed" Coupling

Reagents:

- Bpin-Intermediate (from Protocol B)
- Aryl Bromide/Iodide (1.0 equiv)
- Catalyst: Pd(OAc)₂ + XPhos or SPhos (highly active ligands are required to outcompete protodeboronation). Alternatively, use Pd(dppf)Cl₂ for a cheaper option, but XPhos is superior for this substrate.
- Base: K₃PO₄ (finely ground, anhydrous) or CsF.
- Solvent: 1,4-Dioxane (anhydrous).

Procedure:

- Degassing: Combine Bpin-intermediate, Aryl Halide, and Base in a vial. Seal and purge with Argon/N₂ for 5 minutes.
- Solvent: Add anhydrous Dioxane.
- Catalyst: Add the Pd pre-catalyst (e.g., XPhos Pd G3) last.
- Heat: Heat rapidly to 80–100°C. Reaction time is critical—monitor by LCMS every 30 mins.
- Termination: Stop immediately upon consumption of starting material to prevent deborylation of the product.

Data Comparison: Base Selection Impact

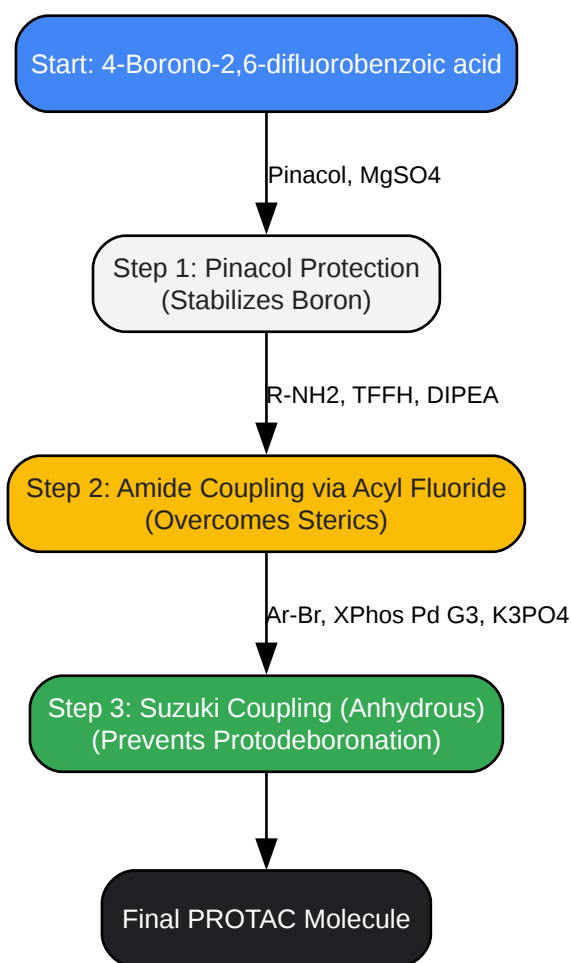
Base System	Solvent	Protodeboronation Risk	Yield (Typical)	Notes
Na ₂ CO ₃ (aq)	DME/H ₂ O	High	< 30%	Hydrolysis of C-B bond is faster than coupling.
K ₂ CO ₃ (s)	DMF	Moderate	50-60%	Better, but requires high temp.
K ₃ PO ₄ (anh)	Dioxane	Low	85-95%	Recommended. Anhydrous conditions prevent hydrolysis.
CsF	Toluene	Low	80-90%	Good for very sensitive substrates.

Application Case Study: PROTAC Linker Synthesis

Objective: Create a rigid, lipophilic linker for a PROTAC degrader using the **4-borono-2,6-difluorobenzoic acid** scaffold.

Workflow Logic:

- Scaffold Selection: The 2,6-difluoro motif is chosen to improve cell permeability (lipophilicity) compared to a standard phenyl ring.
- Step 1 (Amide): Couple the acid to a cereblon-binding ligand (e.g., Thalidomide analog with a pendant amine) using Protocol B (TFFH).
- Step 2 (Suzuki): Couple the boronate tail to the Target Protein Ligand (aryl halide) using Protocol C (Anhydrous K₃PO₄).



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Figure 2: Optimized synthetic route for incorporating the scaffold into complex modalities.

References

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 - Significance: Establishes that high pH and electron-withdrawing groups (like Fluorine)
- Sterically Hindered Amide Coupling
 - Schäfer, G., & Bode, J. W. (2014). "The Synthesis of Sterically Hindered Amides." *CHIMIA*, 68(4), 252-255.[3][9]

- Significance: Reviews methods for overcoming steric hindrance, including acyl fluorides and isocyan
- Acyl Fluorides in Synthesis
 - Pittayaporn, P., et al. (2015).[8] "Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling." *Organic & Biomolecular Chemistry*.
 - Significance: Validates the use of reagents like TFFH for difficult couplings.
- Stability of Fluorinated Boronic Acids
 - Molander, G. A., et al. (2012). "Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism." *Journal of Organic Chemistry*.
 - Significance: Discusses the stability profiles of various boron species.

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